molecular formula C17H17BrN2O6 B7477050 [2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate

[2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate

Cat. No. B7477050
M. Wt: 425.2 g/mol
InChI Key: YPDJMATWDFZZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate, also known as BRD0705, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecules that modulate protein-protein interactions, making it a promising candidate for the development of new drugs.

Mechanism of Action

[2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate works by binding to the bromodomain of BET proteins, which prevents them from interacting with other proteins and carrying out their normal functions. This leads to the inhibition of cancer cell growth and proliferation, as well as the suppression of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the suppression of inflammation and immune response, and the modulation of gene expression. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate for lab experiments is its specificity for BET proteins, which allows for the selective modulation of their activity. However, one of the limitations is the lack of knowledge about its potential side effects and toxicity, which requires further investigation.

Future Directions

There are several future directions for the study of [2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders, and the evaluation of its safety and toxicity in preclinical and clinical studies. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of [2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate involves several steps. The starting material is 5-bromopyridine-3-carboxylic acid, which is reacted with thionyl chloride and then with ethyl 3,4,5-trimethoxybenzoate to obtain ethyl 5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine-2-carboxylate. This compound is then reacted with 2-aminoacetophenone to obtain the final product, this compound.

Scientific Research Applications

[2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of several proteins that are involved in these diseases, such as the bromodomain and extra-terminal (BET) proteins, which play a critical role in cancer progression.

properties

IUPAC Name

[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O6/c1-23-13-5-12(6-14(24-2)16(13)25-3)20-15(21)9-26-17(22)10-4-11(18)8-19-7-10/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDJMATWDFZZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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